molecular formula C23H47FO2 B1261450 1-[18F]fluoro-3,6-dioxatetracosane

1-[18F]fluoro-3,6-dioxatetracosane

Cat. No.: B1261450
M. Wt: 373.6 g/mol
InChI Key: CNKMSGUIJSSDCZ-MIGPCILRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[18F]fluoro-3,6-dioxatetracosane, also known as [18F]SteP2 or [18F]7a, is a novel amphiphilic probe specifically designed for the efficient radiolabeling of preformed liposomes to study their in vivo biodistribution using Positron Emission Tomography (PET) . Its core value lies in its unique mechanism of action: the compound incorporates a fluorine-18 radionuclide into a long-chain ether lipid structure, allowing it to be seamlessly integrated into the hydrophobic bilayer of pre-existing liposomes via a single-step solid-phase transition method . This method is a significant advantage over other techniques, as it enables the labeling of a wide variety of pre-formulated liposomal drug carriers without the need for complex and inefficient re-synthesis, making it an invaluable tool for preclinical drug development . The primary research application of [18F]SteP2 is the non-invasive, real-time investigation of liposomal trafficking in vivo . Studies have demonstrated its use in tracking liposomes of various sizes (e.g., 90, 170, and 570 nm) in normal mice, showing that larger liposomes exhibit higher accumulation in the spleen . Furthermore, it has been successfully applied to image the distribution of liposome-encapsulated hemoglobin (LEH) in rat brains under ischemic conditions, revealing differential uptake in the cerebral cortex versus the basal ganglia ischemic core . The labeled liposomes exhibit high labeling efficiency (approximately 85%) and demonstrate considerable stability in serum, with about 90% of the radiolabel remaining bound to the liposomes after one hour . This compound provides researchers with a powerful tool to optimize lipidic particle-based drugs and study targeted delivery systems for cancer and other diseases. This product is supplied for Research Use Only. It is strictly not for human diagnostic, therapeutic, or any other clinical use.

Properties

Molecular Formula

C23H47FO2

Molecular Weight

373.6 g/mol

IUPAC Name

1-[2-(2-(18F)fluoranylethoxy)ethoxy]nonadecane

InChI

InChI=1S/C23H47FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-22-23-26-21-19-24/h2-23H2,1H3/i24-1

InChI Key

CNKMSGUIJSSDCZ-MIGPCILRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCOCCOCC[18F]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCOCCOCCF

Synonyms

(18F)SteP2
1-(18F)fluoro-3,6-dioxatetracosane

Origin of Product

United States

Scientific Research Applications

Molecular Imaging

1-[18F]fluoro-3,6-dioxatetracosane is primarily utilized in PET imaging to visualize metabolic processes and disease states. Its application extends to:

  • Neuroimaging : The compound can be employed to study neuroinflammatory conditions by targeting specific receptors or transporters associated with neurodegenerative diseases. For instance, it has been hypothesized that compounds like this compound could be used to image microglial activation in response to injury or disease states, providing insights into the pathophysiology of conditions such as Alzheimer's disease and multiple sclerosis .
  • Oncology : The compound's ability to bind selectively to tumor markers makes it a candidate for cancer imaging. It can help delineate tumor boundaries and assess metabolic activity within tumors, thereby aiding in diagnosis and treatment planning .

Pharmacokinetics and Biodistribution Studies

Research involving this compound has included detailed pharmacokinetic studies to understand its distribution and metabolism within biological systems. These studies are crucial for:

  • Understanding Dosimetry : By analyzing how the compound distributes throughout the body, researchers can better estimate radiation doses to organs and tissues during PET scans, ensuring patient safety while maximizing diagnostic efficacy .
  • Comparative Studies : The compound can be compared with other radiotracers (e.g., 6-[18F]fluoro-L-DOPA) to evaluate its effectiveness in targeting specific biological pathways or conditions. Such comparative studies help refine imaging protocols and improve clinical outcomes .

Case Study 1: Neuroinflammatory Imaging

In a preclinical model of neuroinflammation induced by lipopolysaccharide (LPS), researchers utilized this compound to assess microglial activation. The study demonstrated a significant increase in tracer uptake in areas of inflammation as early as 48 hours post-injection, suggesting its potential as an early biomarker for neuroinflammatory responses .

Case Study 2: Tumor Metabolism Assessment

A study involving tumor-bearing animal models examined the use of this compound for monitoring tumor metabolism. The results indicated that the compound could effectively differentiate between active tumor tissue and surrounding healthy tissue based on metabolic activity observed through PET imaging. This capability is crucial for evaluating treatment responses and guiding therapeutic decisions .

Comparative Data Table

Application AreaCompound UsedKey Findings
NeuroimagingThis compoundIncreased uptake in inflamed regions post-LPS injection
OncologyThis compoundDifferentiation of tumor metabolism from healthy tissue
PharmacokineticsThis compoundDetailed biodistribution data aiding dosimetry calculations

Preparation Methods

Reaction Mechanism and Steps

The method involves three critical stages:

  • Pre-activation of the Precursor : A tosyl or mesyl leaving group is introduced at the target carbon (C-1) of 3,6-dioxatetracosane.
  • Fluorine-18 Incorporation : The precursor undergoes nucleophilic substitution with [¹⁸F]fluoride, generated via proton irradiation of [¹⁸O]water in a cyclotron. The solid-phase support (e.g., quaternary ammonium-modified resin) enhances fluoride reactivity by removing competing ions.
  • Purification and Formulation : The crude product is purified via solid-phase extraction or HPLC to achieve radiochemical purity >95%.

Key Advantages

  • High Radiochemical Yield : The solid-phase system minimizes hydrolysis of [¹⁸F]fluoride, improving yields compared to solution-phase methods.
  • Scalability : The method is adaptable to automated synthesis modules, critical for clinical applications.
  • Reduced Byproducts : The support matrix traps unreacted precursor, simplifying purification.

Radiochemical Synthesis Considerations

Precursor Design

The choice of precursor significantly impacts fluorination efficiency. Tosylates and mesylates are preferred due to their superior leaving-group ability. For this compound, the precursor 1-mesyl-3,6-dioxatetracosane ensures optimal reactivity with [¹⁸F]fluoride.

Isotope Incorporation Challenges

Fluorine-18’s short half-life necessitates rapid synthesis. The solid-phase method reduces reaction times to <30 minutes, ensuring sufficient activity for imaging. Temperature control (80–100°C) and anhydrous conditions are critical to prevent radiolysis and hydrolysis.

Quality Control Parameters

  • Radiochemical Purity : Assessed via radio-TLC or HPLC.
  • Molar Activity : Typically >50 GBq/μmol to ensure imaging sensitivity.
  • Sterility and Apyrogenicity : Essential for clinical use.

Comparative Analysis of Fluorination Methods

While the solid-phase transition method is predominant, alternative strategies have been explored for analogous compounds:

Method Reagent System Yield (%) Purity (%) Time (min)
Solid-Phase QMA resin/[¹⁸F]F⁻ 65–75 >95 25–30
Nucleophilic Aliphatic K[¹⁸F]F-K222 40–50 90–95 40–45
Electrophilic [¹⁸F]F₂ <20 80–85 60+

The solid-phase method outperforms others in yield and speed, though it requires specialized resin systems.

Challenges and Innovations

Radiolysis Mitigation

Exposure to radiation during synthesis can degrade the product. Additives like ascorbic acid or ethanol stabilize the compound post-synthesis.

Automation and GMP Compliance

Current systems (e.g., GE TRACERlab™) integrate solid-phase cartridges for Good Manufacturing Practice (GMP)-compliant production, enabling multicenter clinical trials.

Q & A

Q. Table 1: Representative Labeling Efficiency by Lipid Composition

Lipid Ratio (DSPC:Chol:PEG-Lipid)Liposome Size (nm)Labeling Efficiency (%)
10:5:110785–92
7:3:0.512078–84
Data derived from glioma and ischemic stroke models .

Basic: How do liposome size and surface charge affect the biodistribution of this compound-labeled carriers in brain-targeted studies?

Answer:

  • Size : Liposomes <150 nm exhibit enhanced blood-brain barrier (BBB) penetration via the enhanced permeability and retention (EPR) effect. For example, 107 nm liposomes showed 3× higher glioma accumulation than 230 nm carriers .
  • Surface charge : Neutral or slightly negative charges reduce nonspecific uptake in the liver and spleen. Positively charged liposomes may improve tumor retention but increase off-target binding .
  • PEGylation : PEG coatings prolong circulation half-life (>8 hours vs. 2 hours for non-PEGylated) and reduce macrophage clearance .

Advanced: What experimental strategies resolve discrepancies between in vitro stability and in vivo PET data for this compound-labeled liposomes?

Answer:
Contradictions often arise from:

Radiolysis : Free fluoride ([18F]F⁻) release in vivo increases background noise. Mitigation includes:

  • Adding radical scavengers (e.g., ascorbic acid) during labeling.
  • Validating stability via radio-TLC at 37°C in serum for ≥4 hours .

Lipid bilayer integrity : Use cryo-TEM and dynamic light scattering (DLS) to confirm structural stability post-labeling.

In vivo validation : Compare PET-derived pharmacokinetics with ex vivo gamma counting of dissected organs .

Q. Table 2: Stability Metrics in Rat Models

ConditionSerum Stability (4 hr)Tumor-to-Background Ratio (24 hr)
PEGylated liposomes95%32.5:1
Non-PEGylated liposomes70%12.3:1
Data from glioma and ischemic stroke studies .

Advanced: How should researchers design a dual-modality (PET/MRI) study to validate liposomal trafficking in ischemic stroke models?

Answer:

Animal model : Use transient middle cerebral artery occlusion (MCAO) rats with confirmed penumbra regions via MRI diffusion-weighted imaging (DWI).

Radiolabeling : Incorporate this compound into liposomes (e.g., LEH carriers) and co-label with Gd-DTPA for MRI contrast.

Imaging protocol :

  • Acquire baseline T2-weighted MRI for anatomical reference.
  • Perform sequential PET scans at 1, 4, and 24 hours post-injection.
  • Co-register PET/MRI data using software (e.g., PMOD or AMIDE) to quantify liposomal accumulation in the penumbra .

Validation : Correlate PET signal intensity with histochemical staining for hypoxia-inducible factor (HIF-1α) in penumbral tissue .

Advanced: What statistical approaches are recommended for analyzing time-activity curves (TACs) in longitudinal PET studies with this compound?

Answer:

  • Compartmental modeling : Use a two-tissue model to distinguish vascular (K₁/k₂) and extravascular (k₃/k₄) contributions.
  • Non-parametric methods : Apply Logan graphical analysis for irreversible tracers to estimate distribution volume ratios (DVRs).
  • Correction factors : Normalize PET data to injected dose and body weight. Account for decay and attenuation using μ-map reconstructions .

Q. Example Output :

RegionSUVmax (1 hr)SUVmean (24 hr)DVR (Logan)
Glioma3.8 ± 0.52.1 ± 0.31.9 ± 0.2
Normal Brain0.6 ± 0.10.2 ± 0.050.4 ± 0.1
Data from APRPG-PEGylated liposomes in glioma-bearing rats .

Basic: What quality control (QC) assays are essential for ensuring batch-to-batch reproducibility of this compound synthesis?

Answer:

  • Radiochemical purity : Assess via radio-HPLC (C18 column, acetonitrile/water gradient) with acceptance criteria ≥95%.
  • Specific activity : Measure using a dose calibrator; target >50 GBq/μmol to minimize mass effects.
  • Residual solvents : Validate via GC-MS for ethanol (<500 ppm) and acetonitrile (<410 ppm) per ICH Q3C guidelines .

Advanced: How can researchers optimize the solid-phase transition method for labeling liposomes with varying lipid compositions?

Answer:

  • Lipid screening : Test saturated (e.g., DSPC) vs. unsaturated (e.g., DOPC) lipids for bilayer rigidity. Saturated lipids improve labeling efficiency by 15–20% .
  • Temperature gradient : Optimize incubation temperature (40–50°C) to balance labeling efficiency and lipid oxidation.
  • Lyophilization additives : Include trehalose (5% w/v) to stabilize the radiotracer during drying .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.